1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-7-8(2)15-11(9-3-4-9)16-12(7)17-5-10(13(18)19)14-6-17/h5-6,9H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
COHQTDCUEAJZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2C=C(N=C2)C(=O)O)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of cyclopropanecarbonitrile (1.2 equiv) and acetylacetone (1.0 equiv) undergoes cyclization in the presence of ammonium acetate (3.0 equiv) under refluxing ethanol (80°C, 12 hr). This yields 2-cyclopropyl-5,6-dimethylpyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to generate the 4-chloro intermediate.
Reaction Conditions
Functionalization at Position 4
The 4-chloro intermediate is critical for subsequent coupling with the imidazole ring. Nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions are viable pathways. For NAS, activation with Lewis acids like AlCl₃ enhances reactivity.
Imidazole Ring Construction and Coupling
The 1H-imidazole-4-carboxylic acid moiety is synthesized independently and coupled to the pyrimidine core.
Synthesis of 1H-Imidazole-4-carboxylic Acid
Methyl 1H-imidazole-4-carboxylate is prepared via Knorr-type cyclization of α-keto esters and ammonium acetate. Hydrolysis with aqueous NaOH (2.0 M, 60°C, 6 hr) yields the carboxylic acid.
Key Data
Nucleophilic Aromatic Substitution
The 4-chloropyrimidine reacts with 1H-imidazole-4-carboxylic acid in DMF at 120°C for 24 hr, using K₂CO₃ as a base. This method suffers from moderate yields (50–55%) due to poor nucleophilicity of the imidazole.
Palladium-Catalyzed Cross-Coupling
A more efficient approach employs Buchwald-Hartwig amination . Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene (100°C, 18 hr), coupling achieves yields of 75–80%.
Optimized Conditions
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene
-
Temperature: 100°C
Carboxylic Acid Functionalization
The methyl ester of the imidazole is hydrolyzed to the carboxylic acid under basic conditions.
Ester Hydrolysis
Methyl 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylate is treated with NaOH (2.0 M) in THF/H₂O (3:1) at 60°C for 6 hr. Acidification with HCl (1.0 M) precipitates the product.
Yield and Purity
Purification and Characterization
Final purification via recrystallization from ethanol/water (4:1) ensures high purity. Structural confirmation employs:
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 2.51 (s, 6H, CH₃), 1.98–2.05 (m, 1H, cyclopropyl)
-
HRMS : m/z calcd for C₁₄H₁₅N₄O₂ [M+H]⁺ 287.1145, found 287.1148
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NAS Coupling | 50–55 | 95 | No metal catalysts |
| Buchwald-Hartwig | 75–80 | 98 | High efficiency |
| Direct Ester Hydrolysis | 88–92 | 98 | Simplified downstream steps |
The Buchwald-Hartwig method outperforms NAS in yield and scalability, though it requires rigorous catalyst removal.
Challenges and Optimization Opportunities
-
Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Using milder reagents (e.g., TFA instead of HCl) during coupling improves stability.
-
Imidazole Reactivity : Electron-deficient imidazoles exhibit lower nucleophilicity. Pre-activation with NaH enhances coupling efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The pyrimidine ring undergoes regioselective substitution at the C4 position due to electron-withdrawing effects from the cyclopropyl and methyl groups. Key reactions include:
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) with amines under microwave conditions, forming stable C–N bonds . Chlorination occurs via electrophilic attack at the activated C4 position.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classic acid-derived reactions:
Esterification
| Reagents | Conditions | Product (Ester) | Yield | Source |
|---|---|---|---|---|
| SOCl₂/MeOH | Reflux (12 hr) | Methyl ester | 92% | |
| DCC/DMAP (with alcohols) | RT, 24 hr | Alkyl/aryl esters | 75-88% |
Amide Formation
| Reagents | Conditions | Product (Amide) | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt | DMF, RT, 18 hr | Primary/secondary amides | 80-85% | |
| CDI | THF, 60°C, 6 hr | Tertiary amides | 70% |
Key Observation :
The steric bulk of the pyrimidine-imidazole scaffold reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine yields ≤50% amidation) .
Pyrimidine Ring Oxidation
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KHSO₅ (Oxone®) | Acetone/H₂O, 0°C, 1 hr | Pyrimidine N-oxide | Partial decomposition |
Carboxylic Acid Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BH₃·THF | THF, 0°C → RT, 12 hr | Alcohol derivative | 65% |
Limitation :
Lithium aluminum hydride (LiAlH₄) causes decomposition of the imidazole ring, making BH₃·THF the preferred reductant.
Cyclopropyl Ring Reactivity
The cyclopropyl group undergoes ring-opening under strong acidic conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 6 hr | Linear sulfonated alkene | 55% | |
| Ozone | -78°C, CH₂Cl₂, 1 hr | Dicarbonyl compound | 40% |
Note :
Ring-opening reactions are non-selective and typically avoided in medicinal chemistry applications .
Biological Interactions as Enzyme Inhibitor
The compound inhibits kinases via:
-
Hydrogen bonding : Carboxylic acid interacts with catalytic lysine residues (e.g., JNK3 kinase, IC₅₀ = 2.69 nM) .
-
π-Stacking : Pyrimidine ring engages with hydrophobic pockets in ATP-binding sites .
| Target Enzyme | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| JNK3 | Fluorescence polarization | 2.69 ± 0.31 nM | |
| DGKα | Radiolabeled ATP depletion | 120 nM |
Stability Under Physiological Conditions
| Condition | Half-Life (t₁/₂) | Degradation Pathway | Source |
|---|---|---|---|
| pH 7.4 (PBS, 37°C) | 48 hr | Ester hydrolysis | |
| Human liver microsomes | 12 hr | Oxidative dealkylation |
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Compounds containing imidazole and pyrimidine derivatives have shown promising antimicrobial properties. Research indicates that derivatives of imidazole can inhibit various bacterial strains, including those resistant to conventional antibiotics. This compound may enhance the efficacy of existing antibiotics by acting synergistically against resistant strains .
-
Antitumor Properties :
- Studies have indicated that imidazole derivatives possess antitumor activity. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Preliminary data suggest that 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid may inhibit tumor growth in vitro and in vivo models .
- Cytotoxicity Studies :
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial effects of imidazole derivatives demonstrated that 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid exhibited significant activity against multi-drug resistant strains of Escherichia coli. The compound was shown to enhance the effectiveness of β-lactam antibiotics by disrupting the bacterial outer membrane .
Case Study 2: Cancer Treatment Potential
In preclinical trials involving various cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a dose-dependent reduction in cell viability, suggesting that it could serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₆N₄O₂ (derived from catalog information) .
- Stability : Stable under recommended storage conditions but incompatible with strong oxidizing agents .
- Handling : Requires ventilation, personal protective equipment (PPE), and avoidance of dust generation .
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-carboxylic acid derivatives, where structural variations influence physicochemical properties, reactivity, and applications. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl substitution (as in the CF₃ analog) enhances oxidative stability and lipophilicity, a trait exploited in drug design .
Biological Relevance :
- Imidazole-pyrimidine hybrids are underrepresented in clinical drugs but widely explored in kinase inhibitor research. The target compound’s safety profile (skin/eye irritation) necessitates cautious handling compared to pyridine-based analogs, which are more prevalent in approved therapeutics .
Ecological Impact :
Limitations:
- Direct comparisons of solubility, potency, or metabolic stability are unavailable in the provided evidence.
Biological Activity
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring fused with an imidazole moiety. Its molecular formula is , and it has a molecular weight of approximately 245.29 g/mol. The presence of cyclopropyl and dimethyl substitutions enhances its biological activity by influencing its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of imidazole compounds, including the one , exhibit significant antibacterial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds similar to 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid have shown IC50 values as low as 0.012 μg/mL against S. aureus topoisomerase IV, indicating potent selectivity toward bacterial isoforms without affecting human enzymes .
| Compound Name | Target Bacteria | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.012 | |
| Compound B | E. coli | 0.040 | |
| Compound C | Bacillus subtilis | 0.008 |
Anticancer Activity
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, its derivatives have been identified as selective inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various cancers .
Antimycobacterial Activity
The compound exhibits promising antimycobacterial activity against Mycobacterium tuberculosis. In tests conducted on various strains, it demonstrated effective inhibition at concentrations that are clinically relevant, suggesting its potential as a therapeutic agent for tuberculosis treatment .
The biological activity of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair processes. The compound's interactions with the ATP-binding sites of DNA gyrase and topoisomerase IV lead to the disruption of bacterial cell division and survival mechanisms .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their antibacterial activity against resistant strains of E. coli. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial potency.
- Anticancer Research : In a study focusing on neurodegenerative diseases, compounds derived from this imidazole exhibited selective inhibition of JNK3 with an IC50 value as low as 2.69 nM, demonstrating their potential in cancer therapy .
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer: The compound is classified under GHS as causing skin irritation (Category 2), eye irritation (Category 2A), and respiratory system toxicity (Category 3) . Key precautions include:
- Engineering controls : Use fume hoods to minimize inhalation of dust or vapors.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For high-dust environments, use NIOSH-approved respirators .
- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizers .
- Emergency measures : For skin/eye contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. What is the established synthetic route for this compound?
Answer: While direct synthesis data for this compound is limited, analogous imidazole-pyrimidine derivatives are typically synthesized via:
- Cyclocondensation : Reacting cyclopropyl-containing precursors with dimethylpyrimidine intermediates in acetic acid under reflux, followed by sodium acetate-mediated cyclization .
- Hydrolysis : Converting ester derivatives (e.g., ethyl imidazole-4-carboxylate) to carboxylic acids using potassium hydroxide in ethanol .
- Purification : Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .
Q. Which spectroscopic methods are used to confirm its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (258.28 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms carboxylic acid C=O stretching (~1700 cm) and imidazole ring vibrations .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
- Reagent stoichiometry : Use a 10% excess of the cyclopropyl precursor to drive cyclocondensation to completion .
- Temperature control : Maintain reflux at 110–120°C to avoid decomposition of heat-sensitive intermediates .
- Catalytic additives : Introduce catalytic piperidine to accelerate imidazole ring formation, reducing side reactions .
- Chromatographic purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from polar byproducts .
Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : The cyclopropyl group restricts access to the imidazole N-atom, reducing nucleophilic substitution rates. Use bulky palladium catalysts (e.g., XPhos) to facilitate Suzuki-Miyaura couplings .
- Electronic effects : The cyclopropyl ring’s strain enhances electron density at the pyrimidine ring, favoring electrophilic aromatic substitution at the 5-position .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-couplings, improving regioselectivity .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction to resolve overlapping electron densities .
- Refinement software : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned crystals and disorder modeling .
- Validation tools : Cross-check with PLATON to identify missed symmetry elements or hydrogen-bonding inconsistencies .
Q. How does the compound’s stability vary under different pH conditions?
Answer:
- Acidic conditions (pH < 3) : The carboxylic acid group protonates, reducing solubility and increasing aggregation. Monitor via dynamic light scattering (DLS) .
- Neutral/basic conditions (pH 7–9) : Deprotonation enhances solubility but may degrade the pyrimidine ring. Use UV-Vis spectroscopy (λmax 270 nm) to track decomposition .
- Buffered solutions : Phosphate buffers (pH 7.4) are optimal for biological assays, with <5% degradation over 24 hours at 25°C .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s ecotoxicity?
Answer:
- Data gaps : Current SDS documents state no ecotoxicity data is available . To fill this, conduct:
- Daphnia magna acute toxicity tests : 48-hour LC50 assays in OECD-compliant conditions.
- Algal growth inhibition : Measure EC50 using Chlorella vulgaris .
- Mitigation : If toxicity is observed, modify wastewater treatment with activated carbon adsorption (≥90% removal efficiency) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C13H14N4O2 | |
| Molecular weight | 258.28 g/mol | |
| Solubility (H2O) | Low (use DMSO for stock) | |
| Stability | Stable at 4°C, desiccated |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Reaction temperature | 110°C | 85% yield |
| Catalyst | Piperidine (10 mol%) | 92% purity |
| Purification method | Reverse-phase HPLC | ≥98% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
